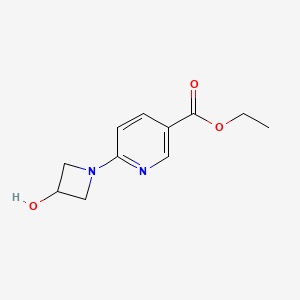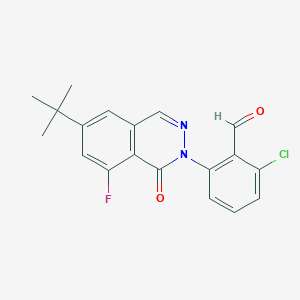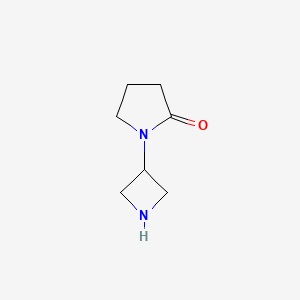![molecular formula C10H16N2O B1444841 [2-(Butan-2-iloxi)piridin-4-il]metanamina CAS No. 1247570-45-1](/img/structure/B1444841.png)
[2-(Butan-2-iloxi)piridin-4-il]metanamina
Descripción general
Descripción
[2-(Butan-2-yloxy)pyridin-4-yl]methanamine: is an organic compound with the molecular formula C10H16N2O It is a derivative of pyridine, featuring a butan-2-yloxy group at the second position and a methanamine group at the fourth position
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Medicine: In medicinal chemistry, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
Target of Action
Compounds similar to “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” often target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.
Mode of Action
The compound could interact with its target protein kinases by binding to their active sites, thereby inhibiting their activity . This could result in changes to the phosphorylation state of proteins within the cell, affecting cellular signaling pathways.
Análisis Bioquímico
Biochemical Properties
[2-(Butan-2-yloxy)pyridin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. Additionally, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses. Furthermore, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2-(Butan-2-yloxy)pyridin-4-yl]methanamine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
[2-(Butan-2-yloxy)pyridin-4-yl]methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For instance, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in metabolite concentrations .
Transport and Distribution
Within cells and tissues, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine within tissues can affect its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, affecting gene expression and transcriptional regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine typically involves the reaction of 4-chloromethylpyridine with butan-2-ol in the presence of a base, followed by the introduction of the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The pyridine ring allows for various substitution reactions, where different functional groups can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Introduction of various functional groups onto the pyridine ring.
Comparación Con Compuestos Similares
- [2-(Butan-2-yloxy)pyridin-3-yl]methanamine
- [2-(Butan-2-yloxy)pyridin-5-yl]methanamine
- [2-(Butan-2-yloxy)pyridin-6-yl]methanamine
Comparison: While these similar compounds share the butan-2-yloxy and methanamine groups, their positions on the pyridine ring differ. This positional variation can lead to differences in chemical reactivity, biological activity, and overall properties. [2-(Butan-2-yloxy)pyridin-4-yl]methanamine is unique due to its specific substitution pattern, which may confer distinct advantages in certain applications.
Propiedades
IUPAC Name |
(2-butan-2-yloxypyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQRPDYZKWKDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)








![Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1444780.png)
